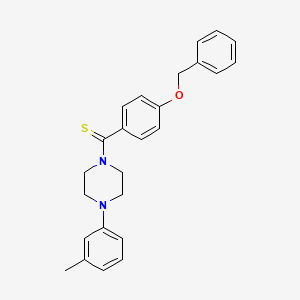

![molecular formula C20H23N3O3S2 B2895294 2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 1030089-02-1](/img/structure/B2895294.png)

2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of 3-amino-4h-benzo[e][1,2,4]thiadiazine 1,1-dioxide . These derivatives are known to be stable free radicals and have been reported to have properties that can be modified through simple substitution changes .

Synthesis Analysis

While specific synthesis methods for this compound are not available in the search results, it’s noted that the properties of similar compounds can be modified through simple substitution changes . This suggests that the synthesis of this compound might involve such substitution reactions.Scientific Research Applications

MRGX2 Inhibition for Pain Management

This compound is a derivative of 3-amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide and has been identified as a potential MRGX2 inhibitor . MRGX2 is a G-protein coupled receptor involved in pain perception, and its inhibition could be beneficial for treating diseases, disorders, or conditions associated with pain. The compound’s ability to modulate this receptor makes it a promising candidate for the development of new analgesics.

Enhanced Aqueous Solubility

Derivatives of 1,2,4-thiadiazine, such as the compound , have been noted for their enhanced aqueous solubility . This property is crucial for pharmaceutical applications, as it can improve the bioavailability of drugs. Compounds with better solubility profiles are more easily absorbed by the body, leading to more effective treatments.

Pharmaceutical Formulations

The compound’s structural features, including the thiadiazine ring, make it suitable for inclusion in pharmaceutical formulations . Its chemical stability and potential biological activities could be harnessed to develop medications for various therapeutic areas.

Flavouring Agent

Although not directly related to the compound , similar structures have been evaluated as flavouring agents . The compound’s potential for modification could allow it to be used in the food industry to enhance or modify flavors.

Research on Heterocyclic Compounds

Heterocyclic compounds like 2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide are of significant interest in chemical research . They are studied for their unique chemical properties and their reactions with other substances, which can lead to the discovery of new reactions and pathways.

Future Directions

While specific future directions for this compound are not mentioned in the search results, similar compounds have been reported to have potential applications in functional materials, including as sensors, spin labels, magnetic materials, liquid crystals, and in polymer and small molecule synthesis .

Mechanism of Action

Target of Action

The primary target of this compound is the MRGX2 receptor . The MRGX2 receptor is a G protein-coupled receptor that plays a crucial role in various physiological processes, including pain perception and inflammation.

Mode of Action

The compound acts as an inhibitor of the MRGX2 receptor . By binding to this receptor, it prevents the receptor’s normal function, leading to a decrease in the physiological processes that the receptor is involved in.

Biochemical Pathways

The inhibition of the MRGX2 receptor affects several biochemical pathways. These pathways are primarily involved in the transmission of pain signals and the initiation of inflammatory responses. By inhibiting the MRGX2 receptor, the compound can reduce pain and inflammation .

Result of Action

The result of the compound’s action is a reduction in pain and inflammation. This is due to its inhibition of the MRGX2 receptor, which plays a key role in these physiological processes .

properties

IUPAC Name |

2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3S2/c1-4-15-10-8-9-14(3)19(15)21-18(24)13-27-20-22-28(25,26)17-12-7-6-11-16(17)23(20)5-2/h6-12H,4-5,13H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHXBLKVJSEBBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2CC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(E)-1-(dimethylamino)ethylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2895213.png)

![1-(2,6-dimethylmorpholino)-2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2895216.png)

![7-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzofuran-2-carboxamide](/img/structure/B2895220.png)

![[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2895221.png)

![3-cyclopentyl-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2895227.png)

![Ethyl 6-acetyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2895234.png)